2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

Catalog No.
S1776573
CAS No.
174569-25-6
M.F
C32H59NO17
M. Wt
729.814
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propan...

CAS Number

174569-25-6

Product Name

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate

Molecular Formula

C32H59NO17

Molecular Weight

729.814

InChI

InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3

InChI Key

KLSDLLFNPXNSEL-UHFFFAOYSA-N

SMILES

COCCOCCC(=O)ON1C(=O)CCC1=O

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is a chemical compound recognized for its role as a click linker in antibody-drug conjugation (ADC) applications. This compound features a molecular formula of C10H15N2O6C_{10}H_{15}N_{2}O_{6} and a molecular weight of approximately 245.23 g/mol. Its structure includes an N-hydroxysuccinimide (NHS) ester, which is crucial for forming stable amide bonds with primary amines found in proteins and other biomolecules .

There is no current information regarding a specific mechanism of action for this compound.

  • Succinimide derivatives can exhibit irritant or allergenic properties [].
  • Esters can be flammable and may have some degree of toxicity depending on the specific structure.

The primary reaction involving 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is its interaction with primary amines. The NHS ester reacts with these amines to produce stable amide bonds, facilitating the conjugation of drugs to antibodies or other proteins. This reaction is pivotal in the design of targeted therapies, allowing for precise delivery of therapeutic agents .

The compound exhibits significant biological activity, particularly in the context of drug delivery systems. Its ability to form stable linkages with proteins enhances the efficacy and specificity of therapeutic agents. Additionally, derivatives of this compound have been explored for their anticonvulsant properties, showing broad-spectrum activity in preclinical seizure models. Some derivatives have demonstrated distinct potency and safety profiles compared to traditional antiepileptic medications .

Synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate typically involves the following steps:

  • Formation of the NHS Ester: The NHS ester is synthesized by reacting 3-(2-methoxyethoxy)propanoic acid with N-hydroxysuccinimide.
  • Pyrrolidine Derivation: The dioxopyrrolidine moiety is introduced through cyclization reactions involving appropriate precursors.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications.

These methods leverage standard organic synthesis techniques and can be modified based on specific research needs .

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate has several applications:

  • Antibody-Drug Conjugates: It serves as a linker in ADCs, enhancing the delivery of cytotoxic drugs directly to cancer cells.
  • Protein Modification: The compound is utilized in protein engineering to modify lysine residues, improving protein stability and functionality.
  • Biochemical Research: It plays a role in various biochemical assays and studies aimed at understanding protein interactions and modifications .

Research indicates that 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate interacts primarily with primary amines on proteins and oligonucleotides. This interaction facilitates the formation of stable conjugates that can influence cellular signaling pathways and enhance drug efficacy. Studies have shown that its application can improve monoclonal antibody production by increasing glucose uptake and ATP levels in cell cultures .

Several compounds share structural or functional similarities with 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate:

Compound NameMolecular FormulaUnique Features
m-PEG2-NHS esterC10H15NO6PEG linker enhances solubility in aqueous media
4-(N-hydroxysuccinimido)-butanoic acidC8H13NO4Used for protein labeling
3-(dimethylamino)-propylamineC5H14N2Commonly used in drug delivery systems
N-succinimidyl propionateC7H11NO4Similar NHS functionality but different chain length

While these compounds may exhibit similar functionalities, the unique combination of the dioxopyrrolidine structure and the methoxyethoxy group in 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate provides distinct advantages in terms of stability and reactivity in biochemical applications .

XLogP3

-1.1

Dates

Modify: 2023-08-15

Explore Compound Types